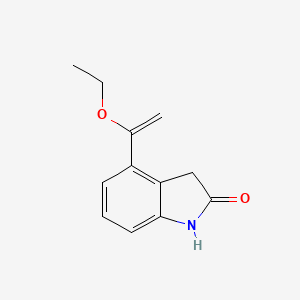
4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with ethoxyethenyl reagents under specific conditions. One common method is the Stille coupling reaction, where an organotin compound reacts with an organohalide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The ethoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Ethoxyethenyl)anisole
- 4-(1-Ethoxyethenyl)cyclohexan-1-amine
- 4,8-Cyclododecadien-1-one
Uniqueness
4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole core structure combined with the ethoxyethenyl group.
Biological Activity
4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- CAS Number : 821795-15-7
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- IUPAC Name : 4-(1-ethoxyethenyl)-1,3-dihydroindol-2-one
- Canonical SMILES : CCOC(=C)C1=C2CC(=O)NC2=CC=C1
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that derivatives of indole compounds, including this compound, possess significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been tested against various pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, demonstrating effective inhibition of bacterial growth .
- Antifungal Activity : It has also shown activity against fungi like Candida albicans and Aspergillus niger .
Anticancer Properties
The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Interaction with DNA : Some studies suggest that indole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Research Findings and Case Studies
Properties
CAS No. |
821795-15-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(1-ethoxyethenyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-8(2)9-5-4-6-11-10(9)7-12(14)13-11/h4-6H,2-3,7H2,1H3,(H,13,14) |
InChI Key |
FEWJBPXGYOZKBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=C2CC(=O)NC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















